Diytterbium trioxalate

Description

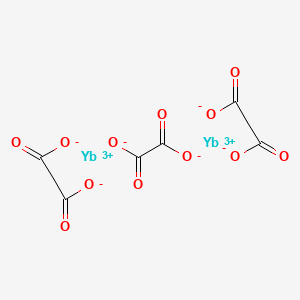

Diytterbium trioxalate (Yb₂(C₂O₄)₃), also known as ytterbium(III) oxalate hydrate, is a rare earth oxalate compound with the molecular formula C₆O₁₂Yb₂ and a molecular weight of 610.13 g/mol . It appears as a white crystalline solid, though key physicochemical properties such as melting point, boiling point, and aqueous solubility remain uncharacterized in available literature . Structurally, it belongs to the family of lanthanide oxalates, where ytterbium (Yb³⁺) ions coordinate with oxalate (C₂O₄²⁻) ligands. Its applications are primarily academic, focusing on coordination chemistry and materials science, particularly in the synthesis of ytterbium-containing metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

oxalate;ytterbium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Yb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJKBWKLGAYSFH-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Yb+3].[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O12Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912611 | |

| Record name | Ytterbium(3+) ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-34-9 | |

| Record name | Ytterbium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diytterbium trioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium(3+) ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diytterbium trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Rare Earth Oxalates

Rare earth oxalates exhibit trends in solubility and complex stability influenced by ionic radii. For example:

- Cerium(III) trioxalate (Ce₂(C₂O₄)₃) and neodymium oxalate (Nd₂(C₂O₄)₃) display lower solubility in aqueous oxalate solutions compared to ytterbium trioxalate due to their larger ionic radii (Ce³⁺: 1.14 Å, Nd³⁺: 1.12 Å vs. Yb³⁺: 0.985 Å).

Table 1: Rare Earth Oxalate Comparison

Comparison with Transition Metal Oxalates

Transition metal oxalates, such as iron(III) trioxalate (Fe₂(C₂O₄)₃) , differ significantly in stability and applications:

- Iron(III) trioxalate (Fe₂(C₂O₄)₃·5H₂O) has a molecular weight of 465.83 g/mol and a calculated Gibbs free energy of formation (ΔG°f) of -3753.88 kcal/mol , indicating high thermodynamic stability . It is soluble in acidic conditions and is industrially employed for iron removal in kaolin processing .

- In contrast, this compound lacks reported thermodynamic data, limiting direct stability comparisons. Its coordination chemistry, however, aligns with ytterbium’s tendency to form extended structures, as seen in its terephthalate-based MOFs .

Table 2: Transition Metal vs. Lanthanide Oxalates

| Compound | Molecular Weight (g/mol) | ΔG°f (kcal/mol) | Key Applications |

|---|---|---|---|

| This compound | 610.13 | N/A | Research, MOFs |

| Iron(III) trioxalate | 465.83 | -3753.88 | Industrial iron removal |

Comparison with Other Ytterbium Compounds

Ytterbium forms diverse compounds, but its trioxalate distinctively bridges inorganic and coordination chemistry:

- Diytterbium trioxide (Yb₂O₃) and diytterbium trisulphate (Yb₂(SO₄)₃·8H₂O) are simpler salts without organic ligands, used in ceramics and catalysis.

- Ytterbium terephthalate MOFs demonstrate Yb³⁺’s versatility in forming 2D/3D frameworks, a trait shared with its trioxalate but underexplored in the latter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.